N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(3,4-Dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group linked via an acetamide bridge to a 2-methylquinazolin-4-yloxy moiety. For instance, N-substituted 2-arylacetamides are noted for their structural similarity to benzylpenicillin and their utility as ligands or antimicrobial agents . The quinazoline core, as seen in related compounds, is often associated with biological activity due to its ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZMLGMYKAREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-methylquinazolin-4-ol, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The intermediate is then reacted with 3,4-dichlorophenylacetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic and Heterocyclic Moieties
The target compound’s dichlorophenyl and quinazoline groups can be compared to analogs with alternative aromatic/heterocyclic substituents:
Key Observations:
- Quinazoline vs.
- Sulfur-Containing Analogs: Sulfanyl () and sulfonyl () derivatives show significant differences in molar mass (276.18 vs. 624.36 g/mol), which may influence solubility and membrane permeability .
- Pyrazolyl Derivatives: The pyrazolyl acetamide in forms hydrogen-bonded dimers (R₂²(10) motifs), a feature that could enhance crystallinity or stability in formulation .
Biological Activity
N-(3,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H14Cl2N2O
- Molecular Weight : 348.22 g/mol
The structure comprises a dichlorophenyl group and a methylquinazolinyl moiety connected via an ether linkage to an acetamide functional group. This structural configuration is crucial for its biological activity.
1. Antinociceptive Effects
Research has indicated that derivatives of quinazoline compounds exhibit notable antinociceptive properties. A study demonstrated that related compounds showed significant activity against pain in animal models, suggesting that this compound may share similar properties. For instance, the use of related compounds in formalin tests showed reduced nociception at specific dosages .
2. Antimicrobial Activity
Quinazoline derivatives have been reported to possess antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances this activity, making derivatives like this compound promising candidates for further development in antimicrobial therapies .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, quinazoline-based compounds have shown inhibitory effects on α-glucosidase, a target for diabetes management. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline nucleus can enhance inhibitory potency .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may interact with specific receptors involved in pain modulation and inflammation.
- Enzyme Interaction : By inhibiting key enzymes such as α-glucosidase, it can modulate metabolic pathways relevant to glucose metabolism.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Q & A
Q. Table 1: SAR Trends for Substituent Effects
| R₁ (Quinazolinone) | R₂ (Phenyl) | IC₅₀ (µM) |
|---|---|---|
| 2-Methyl | 3,4-Dichloro | 12.3 |
| 2-Ethyl | 4-Fluoro | 28.7 |
| 2-H | 2,4-Dimethyl | 45.6 |
| Data adapted from |
Advanced: How can computational modeling predict target interactions?
Answer:
Protocol :
Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The dichlorophenyl group participates in π-π stacking with Phe723, while the acetamide linker forms hydrogen bonds with Thr766 .
MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) .
Pharmacophore Mapping : Identify critical hydrophobic (quinazolinone) and hydrogen-bond acceptor (acetamide oxygen) features .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Case Example : Discrepancies in IC₅₀ values may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) reduce solubility, masking true activity .
Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic cell lines to control genetic variability .
Basic: What pharmacokinetic properties can be predicted from its structure?
Answer:
- LogP : ~3.1 (predicted via ChemDraw), suggesting moderate blood-brain barrier penetration .
- Oral Bioavailability : Calculated 78% (Rule of Five compliance: MW <500, H-bond donors <5) .
- Metabolic Stability : Susceptible to CYP3A4-mediated oxidation at the quinazolinone methyl group .
Advanced: How to develop analytical methods for purity assessment?
Answer:
HPLC Protocol :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 40% acetonitrile/0.1% TFA to 80% over 20 min.
- Detection : UV at 254 nm; retention time ~12.3 min .
Validation : Linearity (R² >0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
